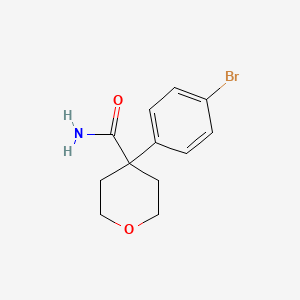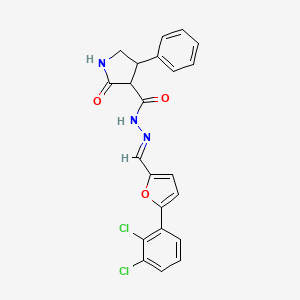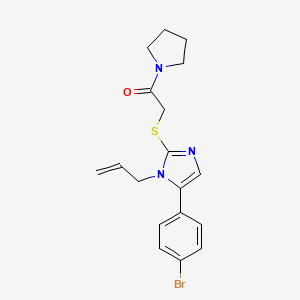
(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely contains a piperazine ring (a six-membered ring with two nitrogen atoms), a pyrrole ring (a five-membered ring with one nitrogen atom), and fluorophenyl groups (phenyl rings with a fluorine atom attached). It also seems to have a cinnamyl group, which is a fragment of the molecule cinnamic acid .
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, each requiring specific reagents and conditions. For example, the synthesis of a similar compound, bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine, was characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. A similar compound, 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol, was synthesized through a series of reactions involving 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate, sodium borohydride, absolute ethyl alcohol, and concentrated hydrochloric acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined using various analytical techniques. For a similar compound, bis(4-fluorophenyl)-methanone, properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability were reported .Applications De Recherche Scientifique
Optical Recording Materials
Phthalocyanines, including the compound , have been explored as optical recording materials. Their large π-conjugated system allows them to absorb light in the red visible region, making them suitable for data storage and optical recording applications .
Semiconductors for Organic Field Effect Transistors (OFETs)
Phthalocyanines exhibit interesting electronic properties, and their tunability makes them promising candidates for OFETs. Researchers have investigated their use as semiconductors in organic electronic devices, including transistors .
Nonlinear Optics
The unique structure of phthalocyanines enables them to exhibit nonlinear optical properties. These compounds have been studied for applications in devices such as optical switches, modulators, and frequency converters .
Gas Sensors
Phthalocyanines can be functionalized to detect specific gases. Their sensitivity to gas molecules makes them valuable for gas sensing applications, including environmental monitoring and industrial safety .
Thermal Writing Displays
Due to their stability and solubility, phthalocyanines have been explored for thermal writing displays. These displays use localized heating to create visible patterns, and phthalocyanines play a role in the development of such technology .
Solar Cells
Phthalocyanines have been investigated as sensitizers in dye-sensitized solar cells (DSSCs). Their ability to absorb sunlight and transfer electrons makes them relevant for renewable energy applications .
Catalysts for Oxidative Degradation of Pollutants
Functionalized phthalocyanines can act as catalysts for the oxidative degradation of pollutants. Researchers have explored their potential in wastewater treatment and environmental remediation .
Photodynamic Therapy (PDT)
Phthalocyanines have been used in PDT, a cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species. Their ability to selectively target cancer cells makes them valuable in this field .
Safety And Hazards
The safety and hazards associated with this compound would depend on its exact structure and properties. For a similar compound, bis(4-fluorophenyl)-methanone, safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing respiratory protection, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c25-22-10-8-20(9-11-22)21-17-23(26-18-21)24(29)28-15-13-27(14-16-28)12-4-7-19-5-2-1-3-6-19/h1-11,17-18,26H,12-16H2/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIHIILZJWHROF-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methoxy-N-[(methoxyimino)methyl]-2-phenoxynicotinamide](/img/structure/B2399421.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2399422.png)
![3-[4-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2399423.png)
![4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2399425.png)
![Ethyl 3-{[(2-methoxybenzyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2399426.png)
![3-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}thio)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2399427.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2399430.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2399438.png)
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1H-pyrazole](/img/structure/B2399440.png)
![1-({2-[4-(4-Methoxyphenyl)piperazin-1-yl]pyridin-3-yl}sulfonyl)piperidine-4-carboxamide](/img/structure/B2399441.png)